molecular formula C26H24N4O4S B15080416 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate

4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate

Cat. No.: B15080416
M. Wt: 488.6 g/mol
InChI Key: ICROSDCHLHYZRU-JFLMPSFJSA-N
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Description

4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or an equivalent aldehyde . The resulting benzimidazole is then functionalized with a benzyl group.

Next, the sulfanylacetyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride derivative. The hydrazinylidene moiety is then formed by reacting the intermediate with hydrazine under controlled conditions.

Finally, the methoxyphenyl acetate group is attached via an esterification reaction, where the phenol derivative reacts with acetic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or hydrazone functionalities, converting them to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the acetate group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the hydrazone group results in primary or secondary amines.

Scientific Research Applications

4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The benzimidazole core is known to inhibit various enzymes by mimicking natural substrates or binding to active sites . The sulfanyl and hydrazinylidene groups enhance its binding affinity and specificity, leading to effective inhibition of target enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-benzimidazole: Shares the benzimidazole core but lacks the additional functional groups.

    2-Methoxyphenyl acetate: Contains the methoxyphenyl acetate group but lacks the benzimidazole core.

    Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole core, sulfanyl group, and hydrazinylidene moiety allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

[4-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H24N4O4S/c1-18(31)34-23-13-12-20(14-24(23)33-2)15-27-29-25(32)17-35-26-28-21-10-6-7-11-22(21)30(26)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,29,32)/b27-15+

InChI Key

ICROSDCHLHYZRU-JFLMPSFJSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC

Origin of Product

United States

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